molecular formula C6H7ClN2O B1487777 4-Chloro-2-hydrazinylphenol CAS No. 23274-86-4

4-Chloro-2-hydrazinylphenol

Cat. No. B1487777
CAS RN: 23274-86-4
M. Wt: 158.58 g/mol
InChI Key: ZOGPTJMMIFDHIF-UHFFFAOYSA-N
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Description

4-Chloro-2-hydrazinylphenol is an organic compound derived from 2-Amino-4-chlorophenol . It is a reagent in the synthesis of aggrecanase-2 inhibitors based on acylthiosemicarbazide zinc-binding, used in the treatment of osteoarthritis . Its molecular weight is 158.59 and its molecular formula is C6H7ClN2O .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-hydrazinylphenol includes a chlorine atom, two nitrogen atoms, and a hydroxyl group attached to a phenol ring . The canonical SMILES representation of the molecule is C1=CC(=C(C=C1Cl)NN)O .


Physical And Chemical Properties Analysis

4-Chloro-2-hydrazinylphenol has a molecular weight of 158.59 and a molecular formula of C6H7ClN2O . It has a topological polar surface area of 58.3Ų . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activities

  • The synthesis of heterocyclic compounds using derivatives similar to 4-Chloro-2-hydrazinylphenol has been explored, showing potential for antimicrobial and antifungal applications. For instance, the reaction of certain chlorophenyl compounds with hydrazines has led to the creation of pyridazinone derivatives with notable biological activities (Sayed et al., 2003).

Environmental Degradation and Remediation

  • Advanced Oxidation Processes (AOPs) have been evaluated for the degradation of chloronitrophenols, compounds related to 4-Chloro-2-hydrazinylphenol, highlighting methods like UV/Fenton and UV/TiO2 as effective for reducing pollutants in wastewater (Saritha et al., 2007).
  • Graphene and activated carbon fibers have been studied for their ability to adsorb and remove chlorophenol derivatives from aqueous solutions, offering insights into the adsorption mechanisms and potential for water decontamination (Mehrizad & Gharbani, 2014); (Liu et al., 2010).

Novel Compounds and Therapeutic Potentials

  • Research on derivatives of 4-Chloro-2-hydrazinylphenol includes the development of compounds with antioxidant activities and potential therapeutic applications. A study reported the synthesis of a hydrazinylphenyl benzenesulfonate with nanomolar activity against breast cancer cell lines, highlighting the therapeutic potential of such derivatives (Prasetiawati et al., 2022).

Analytical and Detection Applications

  • The development of analytical methods for detecting residues of disinfectant agents in water has involved compounds related to 4-Chloro-2-hydrazinylphenol, demonstrating the role of such chemicals in environmental monitoring and safety assessments (Baranowska & Wojciechowska, 2012).

properties

IUPAC Name

4-chloro-2-hydrazinylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-4-1-2-6(10)5(3-4)9-8/h1-3,9-10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGPTJMMIFDHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-hydrazinylphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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